2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Catalog No.
S13584670
CAS No.
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-ca...

Product Name

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

IUPAC Name

2-prop-2-ynyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-2-5-10(7-11)6-8-3-4-9(10)12-8/h1,7-9H,3-6H2

InChI Key

RXSZFSBUQKNQDF-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC2CCC1O2)C=O

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound characterized by its bicyclic structure, which is part of the bicyclo[2.2.1]heptane family. This compound features a unique combination of functional groups, including a prop-2-yn-1-yl group and an aldehyde functional group, which contribute to its distinct chemical properties and potential applications in various fields such as organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents .

Synthesis of 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several synthetic routes:

  • Cycloaddition Reactions: Utilizing cycloaddition methods can facilitate the formation of the bicyclic structure from simpler alkyne and aldehyde precursors.
  • Functional Group Transformations: Starting from 7-oxabicyclo[2.2.1]heptane derivatives, the introduction of the propynyl group can be accomplished through alkylation reactions, followed by oxidation to yield the carbaldehyde functionality .
  • Organocatalysis: Enantioselective synthesis may also be achieved using organocatalysts under mild reaction conditions, enhancing the efficiency and selectivity of the synthesis process.

The unique structure of 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde makes it valuable in several applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its potential biological activity, it may be explored for therapeutic applications or as a precursor in drug development.
  • Material Science: The compound could be utilized in developing novel materials with specific properties due to its unique structural characteristics.

While specific interaction studies focused on 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde are scarce, compounds within the bicyclo[2.2.1]heptane family have been shown to interact with various biological systems. Investigating these interactions could provide insights into the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde:

Compound NameStructural FeaturesKey Differences
7-Oxabicyclo[2.2.1]heptaneBicyclic structure without additional substituentsLacks propynyl and aldehyde groups
7-Oxabicyclo[3.3.0]octaneSimilar bicyclic core but different ring sizeDifferent ring structure
7-Oxabicyclo[4.3.0]nonaneLarger bicyclic structureIncreased ring size and complexity
3-Methylbicyclo[3.3.0]octaneBicyclic structure with a methyl substituentDifferent functionalization

Uniqueness

The uniqueness of 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde lies in its combination of both a propynyl group and an aldehyde functionality on a rigid bicyclic framework, which enhances its reactivity and potential applications compared to other similar compounds that may lack these specific functional groups or structural characteristics.

This compound represents a promising area for further research in both synthetic chemistry and biological studies, potentially leading to novel applications in various scientific fields.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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